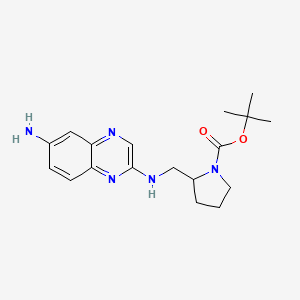
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and ethyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate typically involves the bromination of ethyl 4-fluorobenzoate followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, along with a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding ethyl 3-bromo-2-(methyl)-4-fluorobenzoate.
Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxylic acid or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 3-azido-2-(bromomethyl)-4-fluorobenzoate, ethyl 3-thio-2-(bromomethyl)-4-fluorobenzoate, and ethyl 3-methoxy-2-(bromomethyl)-4-fluorobenzoate.
Reduction: The major product is ethyl 3-bromo-2-(methyl)-4-fluorobenzoate.
Oxidation: Products include ethyl 3-bromo-2-(carboxy)-4-fluorobenzoate and ethyl 3-bromo-2-(formyl)-4-fluorobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromine and fluorine atoms can be used as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate involves its interaction with molecular targets through its bromine and fluorine atoms. These atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ester group allows it to be hydrolyzed under physiological conditions, releasing the active bromomethyl and fluorobenzoate moieties.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-2-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different reactivity and applications.
Ethyl 3-bromo-4-fluorobenzoate:
Ethyl 2-(bromomethyl)-4-fluorobenzoate: The position of the bromomethyl group is different, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and ethyl ester functional groups, which confer distinct chemical properties and a wide range of applications.
Propiedades
Fórmula molecular |
C10H9Br2FO2 |
|---|---|
Peso molecular |
339.98 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-10(14)6-3-4-8(13)9(12)7(6)5-11/h3-4H,2,5H2,1H3 |
Clave InChI |
LFSRWPWJVOIZNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)



![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)

![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)





